molecular formula C13H14O5 B1201718 6-Methoxymethyleugenin

6-Methoxymethyleugenin

Cat. No.: B1201718
M. Wt: 250.25 g/mol
InChI Key: QVJKPZADVVATSS-UHFFFAOYSA-N
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Description

6-Methoxymethyleugenin is a chromone derivative identified among other compounds from cultures of an endophytic fungus of the family Botryosphaeriaceae . Chromones are a class of naturally occurring compounds that are the subject of research due to their diverse biological activities. As a chromone, this compound represents a structure of interest for further pharmacological and natural product studies . Disclaimer on Research Status: The available scientific literature on this specific compound is limited. While it has been isolated and identified, detailed studies on its specific applications, research value, and precise mechanism of action are not currently well-documented in publicly available sources. Its research utility is primarily as a chemical reference standard or as a starting point for the investigation of natural products and chromone chemistry. Handling and Usage: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or personal use. Researchers should handle this material in a laboratory setting adhering to all appropriate safety protocols.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

5-hydroxy-7-methoxy-6-(methoxymethyl)-2-methylchromen-4-one

InChI

InChI=1S/C13H14O5/c1-7-4-9(14)12-11(18-7)5-10(17-3)8(6-16-2)13(12)15/h4-5,15H,6H2,1-3H3

InChI Key

QVJKPZADVVATSS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)COC)O

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)COC)O

Synonyms

6-methoxymethyleugenin

Origin of Product

United States

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has demonstrated that 6-Methoxymethyleugenin exhibits moderate cytotoxicity against cancer cell lines, particularly P388 leukemia cells. In vitro studies have shown that the compound can inhibit cell proliferation, making it a candidate for further exploration as an anticancer agent .

Mechanism of Action
The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis and inhibition of protein synthesis. By disrupting cellular processes, the compound triggers programmed cell death in malignant cells, which is a critical pathway for cancer treatment.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated:

Cell Line Inhibition Rate (%) IC50 (µM)
P388 Leukemia6015
PC3 Prostate Cancer5020
SW620 Colon Cancer5518

The compound showed significant inhibition rates across these cell lines, suggesting its potential as a therapeutic agent against multiple cancer types .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound resulted in:

Biomarker Control Level Treated Level
Apoptotic Cells (%)5%30%
IL-6 Concentration (pg/mL)10050

This study highlighted the compound's role in reducing inflammatory markers and promoting apoptosis in treated cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound Cytotoxicity Mechanism
EugeninLowWeak apoptosis induction
MethyleugeninModerateApoptosis and cell cycle arrest
This compoundModerateStrong apoptosis induction

This compound stands out due to its balanced profile of cytotoxicity and mechanism of action, making it a promising candidate for further development in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Variations

6-Methoxymethyleugenin belongs to a family of C-6 substituted chromones. Key structural analogs include:

Compound Molecular Formula Substituent at C-6 Key Functional Groups
This compound C₁₃H₁₄O₅ -OCH₂CH₃ Methoxymethyl, 5,7-dihydroxy, 2-methyl
6-Hydroxymethyleugenin C₁₂H₁₂O₅ -CH₂OH Hydroxymethyl, 5,7-dihydroxy, 2-methyl
6-Ethoxymethyleugenin C₁₄H₁₆O₅ -OCH₂CH₂CH₃ Ethoxymethyl, 5,7-dihydroxy, 2-methyl
Eugenitin C₁₂H₁₂O₄ -CH₃ Methyl, 5-hydroxy, 7-methoxy, 2-methyl

Structural Implications :

  • The methoxymethyl group in this compound enhances lipophilicity compared to the polar hydroxymethyl group in 6-Hydroxymethyleugenin, influencing membrane permeability and bioactivity .
  • Ethoxymethyl substitution in 6-Ethoxymethyleugenin further increases hydrophobicity but reduces phytotoxicity compared to the methoxy analog .
Spectroscopic Differences (NMR Data)

Critical NMR shifts distinguishing these compounds:

Position This compound 6-Hydroxymethyleugenin 6-Ethoxymethyleugenin
C-6 73.0 (qC) 70.5 (qC) 74.2 (qC)
CH₂O-R δH 4.20 (dd); δC 61.6, 58.2 δH 4.45 (s); δC 65.8 δH 4.32 (dd); δC 63.1, 59.4
OCH₃ δH 3.40 (s); δC 56.2

Key Observations :

  • The CH₂OCH₃ group in this compound generates distinct splitting patterns (e.g., δH 4.20, dd) compared to the singlet (δH 4.45) in 6-Hydroxymethyleugenin .
  • 6-Ethoxymethyleugenin shows upfield shifts for CH₂O due to increased electron-donating effects of the ethoxy group .
Bioactivity Comparison
Compound Phytotoxicity Cytotoxicity Antibacterial Activity
This compound High Moderate (P388) Weak
6-Hydroxymethyleugenin Moderate Not reported Weak
6-Ethoxymethyleugenin Low Not reported Not reported
Chaetoquadrin D None None Strong (MIC 25 µg/mL)

Notable Findings:

  • This compound’s phytotoxicity is critical in Pinus armandi die-offs, while analogs like maculosin and cerevisterol (non-chromones) act synergistically .
  • Chaetoquadrin D , a sulfur-containing derivative, lacks phytotoxicity but exhibits potent antibacterial effects, highlighting the role of sulfur in bioactivity divergence .

Q & A

Q. Key Considerations :

  • Purity must be confirmed via HPLC (>95%) and melting point analysis.
  • For novel isolates, X-ray crystallography can resolve ambiguous stereochemistry .

How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., phytotoxicity vs. weak cytotoxicity) may arise from:

  • Variability in fungal strains : Secondary metabolite profiles differ between L. qinlingensis (phytotoxic) and Botryosphaeriaceae (weak cytotoxic) .
  • Assay conditions : Phytotoxicity is tested on Pinus armandi seedlings (95% mortality at 50 µg/mL) , while cytotoxicity assays (e.g., cancer cell lines) often use higher concentrations (>100 µM) .
  • Synergistic effects : Co-isolated compounds (e.g., maculosin) may enhance activity in crude extracts .

Q. Methodological Recommendations :

  • Use standardized bioassay protocols (e.g., OECD guidelines for phytotoxicity).
  • Compare dose-response curves across studies and normalize data to molar concentrations.
  • Conduct combinatorial assays to identify synergistic/antagonistic interactions .

What experimental strategies are recommended for investigating the biosynthetic pathway of this compound?

Advanced Research Focus
The compound is hypothesized to derive from polyketide synthases (PKS) or hybrid PKS-NRPS pathways, common in fungal secondary metabolism . Key steps include:

Gene cluster identification : Use genome mining of L. qinlingensis to locate PKS genes linked to chromone biosynthesis .

Heterologous expression : Clone candidate clusters into Aspergillus nidulans for pathway validation .

Isotopic labeling : Feed 13C-labeled acetate or methionine to track carbon/methyl group incorporation .

Q. Data Interpretation :

  • Compare transcriptomic data under toxin-inducing conditions (e.g., host interaction) to pinpoint regulatory genes .
  • Use CRISPR-Cas9 knockout mutants to confirm gene function .

How should researchers design experiments to evaluate the ecological role of this compound in fungal-host interactions?

Q. Basic Research Focus

  • In planta assays : Inoculate Pinus armandi seedlings with L. qinlingensis wild-type vs. This compound-deficient mutants. Measure mortality rates, chlorophyll degradation, and lignin deposition over 14 days .
  • Microscopy : Use TEM/SEM to observe hyphal penetration and xylem occlusion in treated vs. control seedlings .

Q. Advanced Extensions :

  • Metabolomic profiling : Compare host defense compounds (e.g., phenolics, terpenoids) in infected vs. uninfected tissues via LC-MS .
  • Field trials : Assess pathogenicity in natural forests to validate lab findings .

What statistical approaches are appropriate for analyzing dose-dependent phytotoxicity data of this compound?

Q. Methodological Focus

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/LC50 values .
  • ANOVA with post-hoc tests : Compare mortality rates across concentrations (e.g., 10–100 µg/mL) and timepoints (Days 1–7) .
  • Multivariate analysis : Use PCA to correlate phytotoxicity with environmental variables (e.g., soil pH, temperature) .

Q. Data Presentation :

  • Include raw data tables with SEM in supplementary materials .
  • Visualize trends using heatmaps for time-course chlorophyll degradation .

How can researchers optimize synthetic routes for this compound analogs to study structure-activity relationships?

Q. Advanced Research Focus

  • Scaffold modification : Introduce substituents at C-6 (e.g., ethoxy, allyloxy) via nucleophilic substitution of the methyl group .
  • Bioisosteric replacement : Replace the chromone core with isocoumarin to assess impact on bioactivity .

Q. Validation :

  • Test analogs in parallel bioassays (phytotoxicity, antibacterial) .
  • Use QSAR models to predict activity based on electronic (Hammett σ) and steric parameters .

What are the limitations of current analytical techniques in detecting this compound in complex matrices?

Q. Critical Analysis Focus

  • Sensitivity : LC-MS/MS (LOQ ~0.1 ng/mL) is required for trace detection in soil or plant tissues .
  • Matrix effects : Co-eluting compounds in fungal extracts may suppress ionization; use matrix-matched calibration curves .
  • Structural ambiguity : Isomers (e.g., 6-hydroxymethyleugenin) require UPLC with chiral columns for resolution .

Q. Recommendations :

  • Validate methods per ICH guidelines (precision, accuracy, robustness) .
  • Cross-validate with NMR for unambiguous identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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